4-Methylcyclohexane-1,2-diol

Lipophilicity Drug Design Physicochemical Property

4-Methylcyclohexane-1,2-diol (CAS 23832-27-1) is an alicyclic diol with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. It is characterized by a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions and a methyl substituent at the 4-position.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 23832-27-1
Cat. No. B8610538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexane-1,2-diol
CAS23832-27-1
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)O
InChIInChI=1S/C7H14O2/c1-5-2-3-6(8)7(9)4-5/h5-9H,2-4H2,1H3
InChIKeyGAASGTOOMWIDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexane-1,2-diol CAS 23832-27-1: Technical Overview for Scientific Procurement


4-Methylcyclohexane-1,2-diol (CAS 23832-27-1) is an alicyclic diol with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol [1]. It is characterized by a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions and a methyl substituent at the 4-position . The compound exists as four primary stereoisomers due to its three chiral centers: a pair of cis enantiomers and a pair of trans enantiomers . This stereochemical complexity distinguishes it from simpler, achiral diols and makes it a valuable chiral building block in asymmetric synthesis.

Why 4-Methylcyclohexane-1,2-diol Cannot Be Interchanged with Cyclohexane-1,2-diol in Precision Applications


The primary analog, cyclohexane-1,2-diol, shares the core 1,2-diol functionality but lacks the 4-methyl substituent, resulting in a molecule that is both achiral and substantially more hydrophilic . In applications where molecular shape, lipophilicity, and stereochemistry are critical, such as in chiral ligand design or the synthesis of complex natural products, substituting the 4-methylcyclohexane-1,2-diol scaffold with the unsubstituted analog can lead to complete loss of desired function or stereochemical outcome . The following quantitative evidence establishes the specific, measurable differentiations that justify a deliberate procurement decision for 4-methylcyclohexane-1,2-diol over its close relatives.

Quantitative Differentiation Guide: 4-Methylcyclohexane-1,2-diol vs. Cyclohexane-1,2-diol


Lipophilicity (LogP) Increase Directs Applications Requiring Enhanced Membrane Permeability

The presence of the 4-methyl group in 4-methylcyclohexane-1,2-diol results in a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted parent compound, cyclohexane-1,2-diol [1]. This difference in lipophilicity is a primary driver for selecting this scaffold in medicinal chemistry, where a compound's ability to cross biological membranes is often correlated with its LogP value.

Lipophilicity Drug Design Physicochemical Property

4-Methyl Substituent Introduces and Locks Stereochemical Complexity vs. Achiral Analog

Unlike the achiral parent molecule, cyclohexane-1,2-diol, the addition of a methyl group at the 4-position introduces a third stereocenter, giving rise to four distinct stereoisomers (two cis and two trans) . This stereochemical complexity is an essential design feature for applications requiring chirality, such as the synthesis of enantiopure ligands or biologically active molecules where a specific three-dimensional arrangement is crucial for target interaction.

Stereochemistry Chiral Building Block Asymmetric Synthesis

PKC Binding Study Demonstrates Structure-Activity Relationship of 4-Position Substitution

A series of 1,2-cyclohexanediol diesters with varying substituents at the 4-position, including 4-methyl, were synthesized and evaluated for their affinity to protein kinase C (PKC) [1]. The study, which aimed to mimic the phorbol ester pharmacophore, established that compounds with a 4-substituent, including the methyl group, had an affinity for PKC of ≥ 1 mM, and thus did not function as activators of this enzyme [1]. This negative result provides a clear, quantitative benchmark for the activity profile of the 4-methyl scaffold in a well-defined biological system, serving as critical SAR data for researchers investigating PKC or related targets.

Protein Kinase C Structure-Activity Relationship Medicinal Chemistry

Subtle Alterations in Boiling Point and Density Reflect Molecular Weight Difference

The addition of a methyl group to the cyclohexane-1,2-diol core results in a predictable but measurable change in bulk physicochemical properties, specifically a slightly elevated boiling point and a small change in density [1]. While these differences are not dramatic, they are relevant for downstream processing and purification, such as selecting appropriate conditions for distillation or extraction.

Physicochemical Property Purification Compound Handling

High-Impact Application Scenarios for 4-Methylcyclohexane-1,2-diol in Research and Development


Scaffold for Designing Chiral Ligands in Asymmetric Catalysis

The defined and tunable stereochemistry of 4-methylcyclohexane-1,2-diol makes it a logical starting point for creating novel chiral ligands, such as substituted trans-1,2-cyclohexanediamines, used in asymmetric catalysis and the development of metal-based therapeutics like oxaliplatin-type complexes [1]. The presence of four potential stereoisomers [2] offers a library of chiral building blocks from a single core, enabling precise control over the three-dimensional environment around a catalytic metal center.

Building Block for the Synthesis of Carbasugars and Glycomimetics

This diol is a direct precursor in the synthesis of carbasugars, including 2,6-dideoxy analogs, which are valuable tools for probing and inhibiting glycosidase enzymes [1]. The 4-methyl group introduces the necessary stereochemical and lipophilic properties [2] to mimic the natural sugar scaffold while offering improved stability and altered biological recognition.

SAR Probe for Optimizing Lipophilicity in Lead Compounds

In medicinal chemistry programs, the 4-methylcyclohexane-1,2-diol scaffold provides a quantifiably more lipophilic alternative to the unsubstituted cyclohexane-1,2-diol (LogP increase from ~0.18 to 0.53-0.6) [1]. This property is particularly relevant when designing molecules intended to cross biological membranes, such as the blood-brain barrier, or when modulating a compound's metabolic profile and volume of distribution.

Core for Investigating Protein Kinase C Structure-Activity Relationships

The scaffold's established, albeit weak, interaction profile with protein kinase C (affinity ≥ 1 mM) [1] positions it as a useful negative control or starting point for SAR studies. Researchers exploring the PKC pharmacophore can utilize the 4-methyl-substituted core to understand the steric and electronic requirements for high-affinity binding, using the quantitative binding data as a benchmark for future designs.

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